molecular formula C15H18BrN3O4S2 B2502205 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole CAS No. 957013-68-2

1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Cat. No.: B2502205
CAS No.: 957013-68-2
M. Wt: 448.35
InChI Key: DAJBOAONHWAPHK-UHFFFAOYSA-N
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Description

1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a complex organic compound that features a pyrazole core substituted with bromobenzenesulfonyl and pyrrolidine-1-sulfonyl groups

Preparation Methods

The synthesis of 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole core may also interact with biological targets, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar compounds to 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole include other pyrazole derivatives with different substituents. For example:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O4S2/c1-11-15(25(22,23)18-9-3-4-10-18)12(2)19(17-11)24(20,21)14-7-5-13(16)6-8-14/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJBOAONHWAPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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